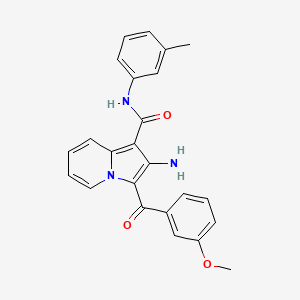
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as AIM-100, is a small molecule inhibitor that has been widely used in scientific research. AIM-100 has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves the inhibition of various enzymes and signaling pathways. 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide inhibits CDK5 by binding to its ATP-binding site, which prevents the phosphorylation of its substrates. Inhibition of CDK5 activity has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide also inhibits GSK-3β, which is involved in the regulation of glycogen metabolism, cell cycle, and apoptosis. Inhibition of GSK-3β activity has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide inhibits PI3K, which is involved in the regulation of cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide induces apoptosis and inhibits cell proliferation by inhibiting the activity of CDK5. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been shown to have neuroprotective effects by inhibiting the activity of CDK5, which is involved in the pathogenesis of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor, which makes it easy to use in various cellular and animal models. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have high selectivity for its target enzymes, which reduces off-target effects. However, one of the limitations of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide is that it has low solubility in water, which makes it difficult to use in some experimental settings. Furthermore, the synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves a multi-step process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the use of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide in scientific research. One of the future directions is to investigate the potential therapeutic applications of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide and its effects on various cellular pathways. Furthermore, the development of more efficient and cost-effective synthesis methods for 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide could increase its accessibility for scientific research.
Méthodes De Synthèse
The synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves a multi-step process that includes the reaction of 3-methoxybenzoyl chloride with m-toluidine to form 3-methoxy-N-(m-tolyl)benzamide. Then, the reaction of 3-methoxy-N-(m-tolyl)benzamide with 2-bromoacetyl bromide yields 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide. The purity of the final product is confirmed by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis.
Applications De Recherche Scientifique
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been widely used in scientific research as a small molecule inhibitor of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclin-dependent kinase 5 (CDK5), glycogen synthase kinase 3β (GSK-3β), and phosphoinositide 3-kinase (PI3K). These enzymes are involved in various cellular processes, including cell cycle regulation, neuronal function, and inflammation.
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has also been found to have potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been shown to have neuroprotective effects by inhibiting the activity of CDK5, which is involved in the pathogenesis of neurodegenerative disorders.
Propriétés
IUPAC Name |
2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-7-5-9-17(13-15)26-24(29)20-19-11-3-4-12-27(19)22(21(20)25)23(28)16-8-6-10-18(14-16)30-2/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRLRXYRSLOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)

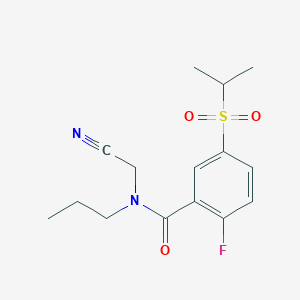
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B3000687.png)
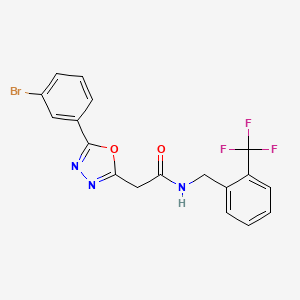
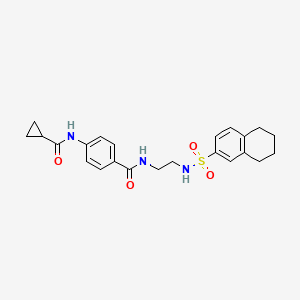
![N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3000694.png)
![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000695.png)
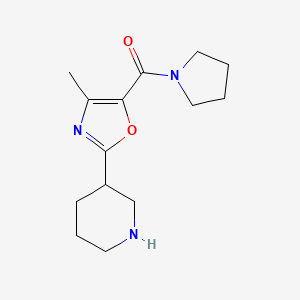
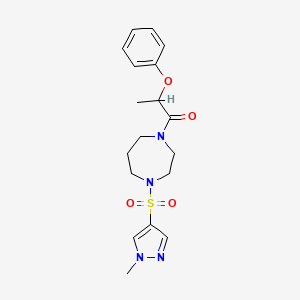
![2-Chloro-1-[3-[2-(furan-2-yl)-2-oxoethyl]morpholin-4-yl]propan-1-one](/img/structure/B3000698.png)
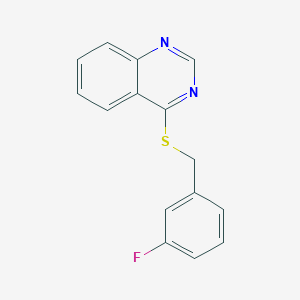
![N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3000704.png)
![Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3000705.png)